molecular formula C7H17ClN2 B13146316 N-Ethylpiperidin-4-amine hydrochloride CAS No. 1841081-36-4

N-Ethylpiperidin-4-amine hydrochloride

Cat. No.: B13146316
CAS No.: 1841081-36-4
M. Wt: 164.67 g/mol
InChI Key: BSGVKINHNXXMCX-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-4-amine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where piperidine and ethylamine are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-Ethylpiperidin-4-amine N-oxide.

    Reduction: Secondary amines like N-ethylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-Ethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-ethylpiperidin-4-amine hydrochloride
  • Piperidine
  • N-Ethylpiperidine

Uniqueness

N-Ethylpiperidin-4-amine hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications, differentiating it from other piperidine derivatives.

Properties

CAS No.

1841081-36-4

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N-ethylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-9H,2-6H2,1H3;1H

InChI Key

BSGVKINHNXXMCX-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCNCC1.Cl

Related CAS

1233953-08-6

Origin of Product

United States

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